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Introduction

Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved
post-translational modification (PTM) where a 2-hydroxyisobutyryl group is added to a lysine
residue.[1] This modification results in a mass shift of +86.0368 Da.[1] Khib has been
implicated in a variety of cellular processes, including gene transcription, glycolysis, the TCA
cycle, and ribosome biogenesis.[1][2] Its dysregulation has been linked to various diseases,
making the accurate detection and quantification of Khib sites on proteins essential for
understanding its biological functions and for potential therapeutic development.[1] The primary
methods for detecting Khib are mass spectrometry (MS)-based proteomics for large-scale
discovery and quantification, and antibody-based assays like Western blotting for validation
and assessment of global Khib levels.[1]

Quantitative Data Summary

The following table summarizes results from several proteome-wide Khib studies, showcasing
the prevalence of this modification across different species.
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Experimental Protocols
Method 1: Mass Spectrometry-Based Proteomic

Analysis

Mass spectrometry-based proteomics is the gold standard for the global and site-specific
identification and quantification of Khib-modified proteins. The general workflow involves
protein extraction, digestion, enrichment of Khib-peptides, and LC-MS/MS analysis.[1]
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Workflow for proteomic analysis of lysine 2-hydroxyisobutyrylation.
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This protocol is a composite based on methodologies reported in multiple studies.[1][4][6]
e Protein Extraction and Digestion:

o Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors.[1] A
common lysis buffer is 8 M urea in 2100 mM NH4HCOS3, pH 8.0.[6]

o Sonicate the lysate on ice and centrifuge to remove debris.[1]
o Determine protein concentration using a BCA assay.[5]
o Reduce proteins with 5-10 mM dithiothreitol (DTT) at 37°C for 1 hour.[1][5]

o Alkylate with 11-20 mM iodoacetamide for 15-45 minutes at room temperature in the dark.

[1]141[5]

o Dilute the sample with 100 mM NH4HCO3 to reduce the urea concentration to below 2 M.

[11[5]
o Digest with trypsin overnight at a 1:50 to 1:100 trypsin-to-protein mass ratio.[4][5]
o Desalt the resulting peptides using a C18 SPE column and dry them under vacuum.[1]
e Immunoaffinity Enrichment of Khib-Peptides:

o Resuspend the dried peptides in NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-
HCI, 0.5% NP-40, pH 8.0).[1]

o Incubate the peptides with pre-washed pan-anti-Khib antibody-conjugated beads overnight
at 4°C with gentle rotation.[1][4]

o Wash the beads multiple times with NETN buffer and then with water to remove non-
specifically bound peptides.[1][5]

o Elute the enriched Khib-peptides with 0.1% trifluoroacetic acid.[10][3][5]

o Desalt the eluted peptides using C18 ZipTips and dry under vacuum.[4][5]
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e LC-MS/MS Analysis:
o Reconstitute the enriched peptides in a solution containing 0.1% formic acid.[4]
o Separate the peptides using a reversed-phase HPLC column.[4]

o Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q-Exactive).

[4][6]
o Database Search and Bioinformatic Analysis:

Search the MS/MS data against a protein database using software like MaxQuant.[4][6]

[e]

o Specify carbamidomethyl on Cys as a fixed modification and oxidation on Met, acetylation
on protein N-terminus, and 2-hydroxyisobutyrylation on Lys as variable modifications.[2][4]

o Set a false discovery rate (FDR) of less than 1%.[2][4]

o Perform bioinformatics analysis on the identified Khib proteins, including Gene Ontology
(GO) annotation, KEGG pathway enrichment, and protein-protein interaction network
analysis.[11]

Method 2: Western Blotting

Western blotting is a widely used technique to validate the presence of Khib-modified proteins
and to assess the overall level of lysine 2-hydroxyisobutyrylation in a sample.
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Standard workflow for Western blot detection of Khib-modified proteins.
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This protocol is based on general western blotting procedures.[12][13][14][15]

e Sample Preparation and SDS-PAGE:

[¢]

Extract total proteins from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer)
containing protease inhibitors.[14]

[¢]

Quantify protein concentration.

[¢]

Load equal amounts of protein (20-30 ug) per lane on an SDS-polyacrylamide gel.[1]

[e]

Run the gel to separate proteins by size.[12][14]

e Protein Transfer:
o Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
o Confirm transfer efficiency by Ponceau S staining.[12]

e Immunoblotting:

o Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature or overnight at 4°C.[15]

o Incubate the membrane with a pan-anti-Khib primary antibody at the recommended
dilution overnight at 4°C with gentle agitation.[13]

o Wash the membrane three times for 5-10 minutes each with TBST.[13][15]

o Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary
antibody for 1 hour at room temperature.[13]

o Wash the membrane again three times with TBST.[13][15]
e Detection:
o Detect the signal using an enhanced chemiluminescence (ECL) substrate.

o Capture the image using a digital imaging system.
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Signaling Pathways and Logical Relationships

Lysine 2-hydroxyisobutyrylation is regulated by "writer" and "eraser" enzymes. For instance, in
mammalian cells, p300 and Tip60 have been identified as enzymes that can "write" the Khib
modification, while HDAC2 and HDAC3 act as "erasers".[4]
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Regulation of Lysine 2-hydroxyisobutyrylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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